3-(benzenesulfonyl)-1-[(2,5-dimethylphenyl)methyl]-6,7-dimethoxy-1,4-dihydroquinolin-4-one
Description
3-(benzenesulfonyl)-1-[(2,5-dimethylphenyl)methyl]-6,7-dimethoxy-1,4-dihydroquinolin-4-one is a complex organic compound with a quinoline core structure
Properties
IUPAC Name |
3-(benzenesulfonyl)-1-[(2,5-dimethylphenyl)methyl]-6,7-dimethoxyquinolin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H25NO5S/c1-17-10-11-18(2)19(12-17)15-27-16-25(33(29,30)20-8-6-5-7-9-20)26(28)21-13-23(31-3)24(32-4)14-22(21)27/h5-14,16H,15H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ODPJUEZWMKCTRF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)CN2C=C(C(=O)C3=CC(=C(C=C32)OC)OC)S(=O)(=O)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H25NO5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
463.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(benzenesulfonyl)-1-[(2,5-dimethylphenyl)methyl]-6,7-dimethoxy-1,4-dihydroquinolin-4-one typically involves multi-step organic reactions. The process begins with the preparation of the quinoline core, followed by the introduction of the dimethylbenzyl, dimethoxy, and phenylsulfonyl groups through various chemical reactions. Common reagents used in these reactions include dimethyl sulfate, benzyl chloride, and phenylsulfonyl chloride. The reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of advanced techniques such as microwave-assisted synthesis and high-throughput screening can enhance the efficiency and scalability of the production process. Additionally, purification methods such as recrystallization, chromatography, and distillation are employed to obtain the final product with the required specifications.
Chemical Reactions Analysis
Types of Reactions
3-(benzenesulfonyl)-1-[(2,5-dimethylphenyl)methyl]-6,7-dimethoxy-1,4-dihydroquinolin-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or reduce double bonds.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions to replace specific atoms or groups with others.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions typically involve specific temperatures, solvents, and catalysts to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing functional groups, while substitution reactions can produce a wide range of substituted quinoline compounds with diverse chemical properties.
Scientific Research Applications
Molecular Formula and Weight
- Molecular Formula : C18H20N2O5S
- Molecular Weight : 374.43 g/mol
Structural Features
This compound features a quinoline core with methoxy and sulfonyl functional groups that contribute to its biological activity and chemical reactivity.
Medicinal Chemistry
The compound has shown promise in the development of new therapeutic agents due to its unique structural properties.
Anticancer Activity
Research indicates that derivatives of this compound may induce apoptosis in cancer cells through modulation of signaling pathways such as the p53 pathway. A study demonstrated significant tumor growth inhibition in xenograft models, highlighting its potential as an anticancer agent.
Biological Research
The compound can serve as a biochemical probe for studying various biological systems. Its interactions with specific molecular targets can elucidate mechanisms underlying disease processes.
Antimicrobial Properties
Preliminary studies suggest that the compound exhibits antimicrobial activity against both Gram-positive and Gram-negative bacteria. In vitro testing has shown effective inhibition of bacterial growth, indicating its potential as a lead compound for antibiotic development.
Material Science
The sulfonyl group in the compound may enhance its properties as a catalyst or additive in industrial processes. Its unique chemical structure allows for modifications that could lead to the development of novel materials with specific functionalities.
Anticancer Mechanisms
A study involving xenograft models demonstrated that the compound significantly inhibited tumor growth through apoptosis induction and cell cycle arrest, with the p53 pathway identified as a critical mechanism.
Antimicrobial Testing
In vitro studies indicated that the compound effectively inhibited various bacterial strains, with minimum inhibitory concentration (MIC) values suggesting its potential for developing new antibiotics.
Inflammation Models
Animal studies showed that administration of the compound resulted in reduced swelling and pain responses, correlating with decreased inflammatory markers such as TNF-alpha and IL-6.
Research Findings
Recent investigations have focused on optimizing the synthesis of this compound to enhance its biological activity while minimizing toxicity. Structure-activity relationship (SAR) studies are ongoing to identify key functional groups responsible for its pharmacological effects.
Mechanism of Action
The mechanism of action of 3-(benzenesulfonyl)-1-[(2,5-dimethylphenyl)methyl]-6,7-dimethoxy-1,4-dihydroquinolin-4-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Quinoline Derivatives: Compounds with a similar quinoline core structure, such as 6,7-dimethoxyquinoline and 3-phenylsulfonylquinoline.
Benzyl Derivatives: Compounds with similar benzyl groups, such as 2,5-dimethylbenzyl chloride and 2,5-dimethylbenzyl alcohol.
Sulfonyl Derivatives: Compounds with similar sulfonyl groups, such as phenylsulfonyl chloride and phenylsulfonyl hydrazide.
Uniqueness
3-(benzenesulfonyl)-1-[(2,5-dimethylphenyl)methyl]-6,7-dimethoxy-1,4-dihydroquinolin-4-one is unique due to the combination of its functional groups, which confer distinct chemical properties and potential applications. The presence of both dimethylbenzyl and phenylsulfonyl groups on the quinoline core enhances its reactivity and versatility in various chemical reactions and research applications.
Biological Activity
The compound 3-(benzenesulfonyl)-1-[(2,5-dimethylphenyl)methyl]-6,7-dimethoxy-1,4-dihydroquinolin-4-one is a member of the quinoline family, known for its diverse biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological systems, and potential therapeutic applications. The information presented is derived from a variety of research sources and includes data tables and case studies to illustrate findings.
Chemical Structure and Properties
The compound can be characterized by its unique molecular structure, which includes:
- Molecular Formula : C₁₈H₁₉N₁O₃S
- Molecular Weight : 341.41 g/mol
-
Chemical Structure :
This structure contributes to its biological activity through various interactions with biological targets.
Antiviral Activity
Recent studies have highlighted the potential antiviral properties of quinoline derivatives. Specifically, compounds structurally similar to This compound have been shown to inhibit the replication of viruses such as Hepatitis B Virus (HBV). In vitro studies demonstrated that certain analogs could significantly reduce viral load at concentrations around 10 µM while maintaining low cytotoxicity levels (IC50 values in the range of 5-10 µM) .
Table 1: Antiviral Activity of Quinoline Derivatives
| Compound | EC50 (µM) | CC50 (µM) | SI (Selectivity Index) |
|---|---|---|---|
| Compound A | 6.23±1.20 | >41.53 | >6.67 |
| Compound B | 6.81±1.48 | >40.04 | >5.88 |
| Compound C | 9.88±3.30 | >38.76 | >3.92 |
Enzyme Inhibition
Another significant aspect of the biological activity of this compound is its ability to inhibit specific enzymes, particularly those involved in metabolic pathways related to cancer and inflammation. For instance, some derivatives have shown potent inhibition against human acetylcholinesterase, which is crucial for neurotransmission and has implications in neurodegenerative diseases .
Anticancer Potential
The anticancer properties of quinoline derivatives have also been extensively studied. Research indicates that compounds with similar structures can induce apoptosis in cancer cell lines through various mechanisms, including the activation of caspases and modulation of cell cycle regulators .
Case Study: Anticancer Activity
In a study involving multiple cancer cell lines (e.g., HeLa and MCF-7), the compound demonstrated significant cytotoxic effects with IC50 values ranging from 5 to 15 µM, suggesting its potential as a lead compound for further development in cancer therapeutics .
The mechanisms underlying the biological activities of This compound are multifaceted:
- Interaction with DNA : Some studies suggest that quinoline derivatives can intercalate into DNA strands, disrupting replication and transcription processes.
- Enzyme Inhibition : The compound may act as a competitive inhibitor for key enzymes involved in metabolic pathways.
- Receptor Modulation : There is evidence that these compounds can modulate receptor activity related to neurotransmission and hormonal regulation.
Q & A
Basic: What are the standard synthetic routes for this compound, and what methodological considerations ensure reproducibility?
Answer:
The synthesis typically involves multi-step organic reactions, including sulfonylation, alkylation, and cyclization. Key steps include:
- Sulfonylation: Reacting the quinoline core with benzenesulfonyl chloride under basic conditions (e.g., pyridine or triethylamine) to introduce the sulfonyl group .
- Alkylation: Using 2,5-dimethylbenzyl bromide in anhydrous solvents (e.g., DMF or THF) with a base like NaH to attach the benzyl group to the nitrogen atom .
- Purification: Techniques such as column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (e.g., dichloromethane/diisopropyl ether) are critical for isolating high-purity products .
Reproducibility Factors: Document reaction time, temperature (e.g., 80–100°C for sulfonylation), and stoichiometric ratios. Catalysts like InCl₃ (for microwave-assisted synthesis) can enhance yields .
Basic: What analytical techniques are used to confirm the compound’s structure and purity?
Answer:
- Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectra verify substituent positions and diastereomeric purity. For example, aromatic protons in the 6,7-dimethoxy groups appear as singlets near δ 3.8–4.0 ppm .
- High-Resolution Mass Spectrometry (HRMS): Confirms molecular weight (e.g., [M+H]⁺ ion) and fragmentation patterns .
- X-ray Crystallography: Resolves stereochemistry and intermolecular interactions (e.g., hydrogen bonding between N–H and sulfonyl groups) .
- HPLC-PDA: Ensures >95% purity by detecting trace impurities .
Advanced: How can reaction conditions be optimized to improve yield and reduce byproducts?
Answer:
- Catalyst Screening: Test Lewis acids (e.g., InCl₃, AlCl₃) for cyclization steps. For example, InCl₃ under microwave irradiation reduced reaction time from 48 hours to 5 minutes with a 63% yield .
- Solvent Optimization: Polar aprotic solvents (e.g., DMF) enhance sulfonylation efficiency, while ethers (e.g., THF) minimize side reactions during alkylation .
- Temperature Control: Lower temperatures (0–5°C) during sensitive steps (e.g., nitration) prevent decomposition .
- Real-Time Monitoring: Use TLC or in-situ IR spectroscopy to track intermediate formation and adjust conditions dynamically .
Advanced: How do structural modifications (e.g., substituent positions) impact biological activity?
Answer:
- Sulfonyl Group Position: Substitution at the 3-position (vs. 4-position) increases steric hindrance, potentially reducing receptor binding affinity but improving metabolic stability .
- Methoxy Groups: 6,7-Dimethoxy configurations enhance lipophilicity, influencing membrane permeability and pharmacokinetics .
- Benzyl Substituents: 2,5-Dimethylphenyl groups may alter π-π stacking interactions with biological targets, as shown in similar quinoline derivatives .
Methodology: Perform comparative SAR studies using in vitro assays (e.g., enzyme inhibition) and molecular docking simulations .
Advanced: How to address contradictions in reported biological activity across studies?
Answer:
- Standardize Assays: Use identical cell lines (e.g., HEK293 for kinase assays) and control compounds to minimize variability .
- Purity Verification: Re-test compounds with conflicting results using HPLC and LC-MS to rule out impurities as confounding factors .
- Environmental Factors: Control pH, temperature, and solvent residues (e.g., DMSO concentration ≤0.1%) in bioassays .
- Data Meta-Analysis: Apply statistical tools (e.g., ANOVA) to compare datasets and identify outliers .
Advanced: What methodologies assess the compound’s environmental fate and ecotoxicological risks?
Answer:
- Environmental Persistence: Use OECD 307 guidelines to study hydrolysis/photodegradation in simulated aquatic systems (pH 4–9, UV light) .
- Bioaccumulation: Measure logP values (e.g., via shake-flask method) to predict lipid solubility and potential biomagnification .
- Ecotoxicology: Conduct Daphnia magna acute toxicity tests (OECD 202) and algal growth inhibition assays (OECD 201) .
- Computational Models: Apply EPI Suite™ to estimate biodegradation half-lives and ECOSAR for toxicity predictions .
Basic: What safety protocols are recommended for handling this compound?
Answer:
- Personal Protective Equipment (PPE): Use nitrile gloves, lab coats, and safety goggles. Conduct operations in a fume hood .
- Spill Management: Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste .
- First Aid: For skin contact, wash with soap/water; for eye exposure, rinse with water for 15 minutes and seek medical attention .
Advanced: How to design experiments evaluating the compound’s stability under physiological conditions?
Answer:
- Simulated Gastric Fluid (SGF): Incubate at 37°C in 0.1M HCl (pH 1.2) with pepsin; sample at 0, 1, 2, 4 hours for HPLC analysis .
- Plasma Stability: Mix with human plasma (37°C), precipitate proteins with acetonitrile, and analyze supernatant via LC-MS .
- Light Sensitivity: Expose solid and solution forms to UV light (254 nm) and monitor degradation by TLC .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
